1-Bromo-3-methoxypropane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

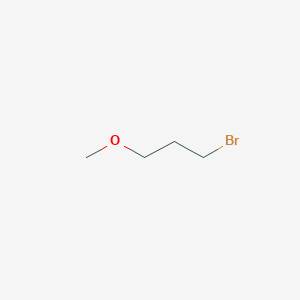

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-3-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO/c1-6-4-2-3-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVMYGZHEJSOHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335324 | |

| Record name | 1-Bromo-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36865-41-5 | |

| Record name | 1-Bromo-3-methoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36865-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-3-methoxypropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methoxypropane, also known as 3-methoxypropyl bromide, is a bifunctional organic compound of significant interest in synthetic organic chemistry. Its utility as a versatile building block stems from the presence of both a reactive bromo group and a methoxy (B1213986) ether functionality. This unique combination allows for its application in the synthesis of a wide array of more complex molecules, particularly in the development of pharmaceutical intermediates and other fine chemicals. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic characteristics.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristically sweet odor. It is a flammable substance and should be handled with appropriate safety precautions in a well-ventilated area.

Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Methoxypropyl bromide, 3-Bromopropyl methyl ether |

| CAS Number | 36865-41-5[1][2][3] |

| Molecular Formula | C₄H₉BrO[1][2][4] |

| Molecular Weight | 153.02 g/mol [1][2][4] |

| SMILES | COCCCBr[1][4] |

| InChI Key | CEVMYGZHEJSOHZ-UHFFFAOYSA-N[1][3][4] |

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 121 °C at 1013 hPa | [3] |

| Density | 1.36 g/cm³ | [3] |

| Flash Point | 43 °C | [3] |

| Vapor Pressure | 6.6 hPa at 20 °C | [3] |

| pH | 6-7 (in H₂O) | [3] |

Experimental Protocols

Synthesis of this compound from 3-Methoxy-1-propanol (B72126)

This protocol describes a common method for the synthesis of this compound via the bromination of 3-methoxy-1-propanol using phosphorus tribromide (PBr₃). This is a standard Sₙ2 reaction for converting a primary alcohol to a primary alkyl bromide.

Materials:

-

3-Methoxy-1-propanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-methoxy-1-propanol and anhydrous diethyl ether under a nitrogen atmosphere. The flask is then cooled to 0 °C in an ice bath.

-

Addition of PBr₃: Phosphorus tribromide is added dropwise to the stirred solution via the dropping funnel. The temperature of the reaction mixture should be maintained below 10 °C during the addition.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured over crushed ice to quench any unreacted PBr₃. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed successively with saturated sodium bicarbonate solution (to neutralize any acidic byproducts) and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is purified by fractional distillation under atmospheric pressure to yield the final product as a colorless liquid.[5][6][7]

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The structure and purity of synthesized this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule. The methylene (B1212753) protons adjacent to the bromine atom will be the most deshielded, followed by the methylene protons adjacent to the ether oxygen, and finally the methyl protons of the methoxy group.

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit four signals, one for each of the unique carbon atoms in the structure.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂Br | 3.5 - 3.7 | Triplet | 2H |

| -OCH₂- | 3.4 - 3.6 | Triplet | 2H |

| -OCH₃ | ~3.3 | Singlet | 3H |

| -CH₂- | 2.0 - 2.2 | Quintet | 2H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| -OCH₂- | 69 - 71 |

| -OCH₃ | 58 - 60 |

| -CH₂- | 33 - 35 |

| -CH₂Br | 30 - 32 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the C-H, C-O, and C-Br bonds.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H (alkane) stretching | 2850 - 3000 |

| C-O (ether) stretching | 1090 - 1150 |

| C-Br stretching | 500 - 600 |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak. Due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the molecular ion will appear as a pair of peaks (M and M+2) of approximately equal intensity. Common fragmentation patterns for bromoalkanes involve the loss of the bromine atom and cleavage of the carbon-carbon bonds.

Caption: Spectroscopic methods for structural elucidation.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed or inhaled.[3] It can cause skin and eye irritation.

Hazard Statements (GHS):

Precautionary Statements (GHS):

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

It is imperative to handle this chemical in a fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.

Conclusion

This compound is a valuable reagent in organic synthesis, offering a versatile platform for the introduction of the 3-methoxypropyl moiety. This guide has provided a detailed overview of its chemical and physical properties, a reliable protocol for its synthesis and purification, and an analysis of its key spectroscopic features. This information is intended to support researchers and professionals in the safe and effective use of this compound in their scientific endeavors.

References

An In-depth Technical Guide to 1-Bromo-3-methoxypropane (CAS: 36865-41-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methoxypropane, with the CAS registry number 36865-41-5, is a key bifunctional organic compound utilized primarily as a synthetic intermediate in the pharmaceutical and fine chemical industries.[1] Its structure, featuring both a reactive bromine atom and a methoxy (B1213986) group, allows for its versatile application in various organic reactions, most notably in alkylation processes.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, safety information, and a detailed experimental protocol for its application in the synthesis of the anti-glaucoma drug, Brinzolamide (B135381).[2][4]

Chemical and Physical Properties

This compound is a colorless to light yellow, flammable liquid.[1][5] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉BrO | [6][7] |

| Molecular Weight | 153.02 g/mol | [6][7] |

| Boiling Point | 121 °C at 1013 hPa | [2] |

| 29-30 °C at 15 Torr | [8] | |

| Density | 1.36 g/cm³ at 20 °C | [2] |

| 1.3592 g/cm³ at 20 °C | [8] | |

| Vapor Pressure | 6.6 hPa at 20 °C | [2] |

| Flash Point | 43 °C (109.4 °F) | [2][9] |

| Refractive Index | 1.445 to 1.449 | [4] |

| Purity (Assay) | ≥97.5% (GC) | [2] |

| ≥97% | [6] | |

| pH | 6-7 (in H₂O) | [2] |

| LogP | 1.4178 | [6] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [6] |

Synonyms and Identifiers

This compound is known by several other names in the literature and commercial listings.

| Identifier Type | Identifier | Reference(s) |

| IUPAC Name | This compound | [10] |

| Synonyms | 3-Bromopropyl methyl ether, 3-Methoxypropyl bromide, Propane, 1-bromo-3-methoxy- | [5][8][10] |

| SMILES | BrCCCOC | [6] |

| InChI Key | CEVMYGZHEJSOHZ-UHFFFAOYSA-N | [8] |

| MDL Number | MFCD02258473 | [2] |

| EC Number | 609-300-1 | [10] |

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory or industrial setting. It is a flammable liquid and vapor and is harmful if swallowed or inhaled.[2][9][11]

| Hazard Information | Details | Reference(s) |

| GHS Pictograms | Flame, Skull and crossbones | [2] |

| Signal Word | Danger | [2][9] |

| Hazard Statements | H226: Flammable liquid and vapor.H302: Harmful if swallowed.H331: Toxic if inhaled. | [2][9][12] |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P233: Keep container tightly closed.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor. | [2][9][12] |

| LD₅₀ (Oral, Rat) | 930 mg/kg | [2] |

| Storage | Store in a well-ventilated place. Keep cool. Store at 2-30°C. | [2][12] |

Reactivity and Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its role as an alkylating agent in organic synthesis.[3][13] The bromine atom serves as a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack.[2] This reactivity is harnessed in the pharmaceutical industry to introduce the 3-methoxypropyl group into target molecules.[2]

A notable application is in the synthesis of Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma.[2][3][5] In this synthesis, this compound is used to alkylate a precursor molecule, forming a key intermediate.[6][8]

Experimental Protocol: Alkylation in Brinzolamide Synthesis

The following is a detailed experimental protocol for the alkylation step in the synthesis of a Brinzolamide intermediate, as described in patent literature.[6][8]

Reaction: Alkylation of Compound II with this compound to yield Compound III.

Materials:

-

Compound II (precursor molecule)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Potassium carbonate (K₂CO₃)

-

Benzyltriethylammonium chloride

-

Potassium iodide (KI)

-

n-Heptane

-

Water

Equipment:

-

5 L three-necked round-bottomed flask

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 100 g (0.42 mol) of Compound II in 2 L of dimethyl sulfoxide.

-

Transfer the solution to a 5 L three-necked round-bottomed flask.

-

Add 115 g (0.83 mol) of potassium carbonate, 10 g (0.04 mol) of benzyltriethylammonium chloride, and 5 g (0.03 mol) of potassium iodide to the flask.

-

Heat the reaction mixture to 70-80 °C.

-

Slowly add 64 g (0.42 mol) of this compound dropwise to the reaction mixture while maintaining the temperature at 70-80 °C.

-

Continue the reaction at this temperature until completion (monitoring by TLC or HPLC is recommended).

-

After the reaction is complete, cool the mixture and transfer it to a separatory funnel.

-

Add water and toluene to the separatory funnel for extraction.

-

Separate the upper toluene layer.

-

Wash the organic layer with water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.

-

Recrystallize the crude product from n-heptane to obtain the purified Compound III.

Results:

-

Yield: 111.2 g (86%)

-

Purity (HPLC): 98.8%

Visualizations

Experimental Workflow for Alkylation in Brinzolamide Synthesis

Caption: Workflow for the synthesis of a Brinzolamide intermediate.

Logical Relationship of Reactants and Conditions

Caption: Reactants and conditions for the alkylation reaction.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. unilongindustry.com [unilongindustry.com]

- 5. CN103087081A - Method for preparation of brinzolamide and intermediates thereof - Google Patents [patents.google.com]

- 6. Synthesis method of brinzolamide key intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 7. chemscene.com [chemscene.com]

- 8. A kind of synthetic method of brinzolamide key intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 9. US6100433A - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]

- 10. US8344136B2 - Process for the preparation of brinzolamide - Google Patents [patents.google.com]

- 11. This compound | C4H9BrO | CID 524551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. This compound for synthesis 36865-41-5 [sigmaaldrich.com]

An In-depth Technical Guide to 1-Bromo-3-methoxypropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methoxypropane, also known as 3-bromopropyl methyl ether, is a bifunctional aliphatic compound featuring both a terminal bromine atom and a methoxy (B1213986) ether group. Its chemical structure makes it a valuable reagent and building block in organic synthesis, particularly within the pharmaceutical industry. The high reactivity of the carbon-bromine bond allows it to act as an effective alkylating agent, introducing the 3-methoxypropyl group into a variety of nucleophilic substrates. This characteristic is fundamental to its application in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the preparation of the glaucoma medication Brinzolamide.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, key reactivity pathways, and essential safety information.

Structure and Chemical Formula

The molecular structure of this compound consists of a three-carbon propane (B168953) chain where one terminal carbon is bonded to a bromine atom and the other to a methoxy group (-OCH₃).

-

Chemical Formula: C₄H₉BrO[2]

-

IUPAC Name: this compound[2]

-

CAS Number: 36865-41-5[2]

-

Canonical SMILES: COCCCBr[2]

-

InChI Key: CEVMYGZHEJSOHZ-UHFFFAOYSA-N[2]

-

Synonyms: 3-Bromopropyl Methyl Ether, 1-Methoxy-3-bromopropane, 3-methoxypropyl bromide[2]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 153.02 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 121 °C at 1013 hPa | |

| Density | 1.36 g/cm³ (at 20 °C) | |

| Flash Point | 43 °C (109.4 °F) | |

| Vapor Pressure | 6.6 hPa (at 20 °C) | |

| pH | 6-7 (in H₂O) | |

| LD₅₀ (oral, rat) | 930 mg/kg |

Chemical Reactivity and Applications

The primary utility of this compound in drug development and organic synthesis stems from the reactivity of the C-Br bond. The electronegative bromine atom polarizes the adjacent carbon, rendering it electrophilic and highly susceptible to nucleophilic attack. This allows this compound to serve as a potent alkylating agent in Sₙ2 reactions.

A significant application is in the synthesis of pharmaceutical intermediates.[1] It can react with various nucleophiles such as amines, thiols, and alkoxides to introduce the 3-methoxypropyl moiety, a common structural motif in drug candidates.

Alkylation Reaction Pathway

The diagram below illustrates the general Sₙ2 reaction mechanism where a generic nucleophile (Nu⁻) attacks the electrophilic carbon, displacing the bromide leaving group.

Experimental Protocol: Synthesis

A common and effective method for the preparation of this compound is the bromination of its corresponding alcohol, 3-methoxy-1-propanol (B72126), using a standard brominating agent such as phosphorus tribromide (PBr₃). This Sₙ2 reaction is reliable for converting primary alcohols to primary alkyl bromides with minimal side reactions.

Synthesis of this compound from 3-Methoxy-1-propanol

Materials:

-

3-Methoxy-1-propanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

-

Ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxy-1-propanol (1.0 eq) in anhydrous diethyl ether or DCM. Cool the flask to 0 °C using an ice bath.

-

Reagent Addition: Slowly add phosphorus tribromide (PBr₃, approx. 0.4 eq) to the stirred solution via the dropping funnel. The addition should be dropwise to maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for several hours (e.g., 2-4 hours) or until TLC analysis indicates the consumption of the starting alcohol. For less reactive systems, gentle heating to reflux may be required.

-

Workup (Quenching): Once the reaction is complete, cool the flask back down in an ice bath. Very carefully and slowly, pour the reaction mixture over a beaker of crushed ice to quench the excess PBr₃.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous NaHCO₃ solution (to neutralize acidic byproducts), and finally with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled).[2]

-

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P261: Avoid breathing vapors.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Keep the container tightly closed.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

References

A Comprehensive Technical Guide to the Nomenclature and Identification of 1-Bromo-3-methoxypropane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synonyms, alternative names, and key identifiers for the chemical compound 1-Bromo-3-methoxypropane. The information is structured to serve as a practical reference for professionals in research and development who require precise chemical identification for procurement, synthesis, and regulatory purposes.

Chemical Identity and Properties

This compound is a bifunctional organic compound featuring both a bromo and a methoxy (B1213986) group. This structure makes it a useful reagent and building block in various organic syntheses. Accurate identification is crucial for experimental reproducibility and safety. The fundamental properties and identifiers are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Registry Number | 36865-41-5 | [3][4][5][6][7][8][9] |

| Molecular Formula | C₄H₉BrO | [3][4][5][6][9][10][11][12] |

| Molecular Weight | 153.02 g/mol | [1][3][4][5][7][10][12] |

| Boiling Point | 132-133 °C | [5][10][13] |

| Density | ~1.36 g/cm³ | [5] |

| Flash Point | 31-43 °C | [5] |

| Canonical SMILES | C(Br)CCOC | [4][5][6] |

| InChIKey | CEVMYGZHEJSOHZ-UHFFFAOYSA-N | [5][9][12] |

Synonyms and Alternative Names

In scientific literature, commercial catalogs, and chemical databases, this compound is referenced by a variety of names. Understanding these synonyms is essential for conducting comprehensive literature searches and sourcing the material from different suppliers.

Common and Systematic Names:

Trade and Catalog Names:

It is common for chemical suppliers to list the compound with purity percentages or specific grades, leading to names such as:

Experimental Protocols and Data

The scope of this guide is focused on the nomenclature and identification of this compound. Detailed experimental protocols, such as synthetic procedures or applications in signaling pathways, are beyond this scope as they are specific to individual research studies rather than the intrinsic properties of the chemical itself. Researchers are advised to consult primary literature for specific experimental methodologies.

Visualization of Chemical Nomenclature

To illustrate the relationship between the chemical structure and its primary identifiers, the following diagram is provided. This serves as a quick reference for the core information discussed.

Caption: Relationship between the structure of this compound and its key identifiers.

References

- 1. This compound | C4H9BrO | CID 524551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-methoxypropyl bromide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. 36865-41-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. 36865-41-5|this compound|BLD Pharm [bldpharm.com]

- 9. Propane, 1-bromo-3-methoxy- [webbook.nist.gov]

- 10. parchem.com [parchem.com]

- 11. 1 Bromo 3 Methoxypropane China Manufacturers & Suppliers & Factory [tianfuchem.com]

- 12. GSRS [precision.fda.gov]

- 13. This compound Manufacturers, SDS [mubychem.com]

An In-depth Technical Guide to the Physical Constants of 3-Bromopropyl methyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical constants and synthetic protocols related to 3-Bromopropyl methyl ether (also known as 1-Bromo-3-methoxypropane). This compound is a valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1]

Core Physical and Chemical Properties

3-Bromopropyl methyl ether is a clear, colorless to light yellow liquid at room temperature.[1] Its chemical structure, featuring a reactive bromine atom and an ether linkage, makes it a versatile building block in the synthesis of more complex molecules.[1][2]

Data Presentation: Physical Constants

The key physical constants of 3-Bromopropyl methyl ether are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Chemical Formula | C₄H₉BrO | |

| Molecular Weight | 153.02 g/mol | [1][2] |

| CAS Number | 36865-41-5 | [1][2] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 132 °C | [1] |

| Density | 1.37 g/mL (at 25 °C) | [1] |

| Melting Point | Not available | [1] |

| Solubility | Likely soluble in organic solvents like ethanol (B145695) and ether; insoluble in water. | [1] |

| Stability | Stable under recommended temperatures and pressures. | [1] |

| Incompatibilities | Strong oxidizing agents. | [1] |

| Hazardous Decomposition | Carbon oxides and hydrogen bromide. | [1] |

Applications in Organic Synthesis

The primary application of 3-bromopropyl methyl ether is as an intermediate in organic synthesis.[1] It is particularly useful for introducing the methoxypropyl group into a molecule. The presence of the bromine atom provides a reactive site for nucleophilic substitution reactions, making it a key component in the synthesis of pharmaceutical intermediates and agrochemicals.[1][2]

Experimental Protocols: Williamson Ether Synthesis

The synthesis of ethers like 3-Bromopropyl methyl ether is often achieved through the Williamson ether synthesis.[2][3] This reaction involves the reaction of an alkoxide with a primary alkyl halide.[3][4]

Reaction: To synthesize 3-Bromopropyl methyl ether, one could react 3-bromo-1-propanol (B121458) with a methylating agent in the presence of a base, or conversely, react sodium methoxide (B1231860) with 1,3-dibromopropane. The latter is a common approach.

Detailed Methodology (General Protocol):

-

Preparation of the Alkoxide: A suitable alcohol is deprotonated using a strong base, such as sodium hydride (NaH), to form the alkoxide. This step is typically carried out in an aprotic solvent like THF or DMF.

-

Nucleophilic Substitution: The alkyl halide is then added to the solution containing the alkoxide. The reaction mixture is stirred, often with heating, to facilitate the S(_N)2 reaction.[3][4]

-

Work-up: Once the reaction is complete, it is typically quenched with water or a dilute acid. The product is then extracted into an organic solvent.

-

Purification: The extracted product is washed, dried, and purified, usually by distillation, to yield the final ether.

Mandatory Visualization: Synthesis Pathway

The following diagram illustrates the Williamson ether synthesis pathway for the formation of 3-Bromopropyl methyl ether from sodium methoxide and 1,3-dibromopropane.

References

An In-depth Technical Guide to the Safe Handling of 1-Bromo-3-methoxypropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Bromo-3-methoxypropane (CAS No. 36865-41-5), a versatile reagent commonly used in organic synthesis, particularly in the preparation of pharmaceutical intermediates.[1] Adherence to strict safety protocols is essential when working with this flammable and hazardous compound.

Chemical and Physical Properties

This compound, also known as 3-Bromopropyl Methyl Ether, is a colorless to yellow, clear liquid.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉BrO | [3][4] |

| Molecular Weight | 153.02 g/mol | [3][4] |

| CAS Number | 36865-41-5 | [3][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 121 °C at 1013 hPa | [5] |

| Density | 1.36 g/cm³ | [5] |

| Vapor Pressure | 6.6 hPa at 20 °C | [5] |

| Flash Point | 43 °C (109.4 °F) | [5] |

| pH | 6-7 in water | [5] |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a flammable liquid and vapor and can cause serious health effects.[5][6][7] The GHS hazard classifications are summarized below.

| Hazard Class | Hazard Statement | GHS Code(s) | Source(s) |

| Flammable Liquids | Flammable liquid and vapor | H226 | [6][7][8] |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | [7][8] |

| Acute Toxicity, Inhalation | Toxic if inhaled | H331 | [8][9] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [6][7][8] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 | [6][8] |

Hazard Pictograms:

(Note: Actual pictograms would be displayed here in a final document; this is a placeholder description.) The relevant pictograms are the flame (GHS02) and the skull and crossbones (GHS06).[5]

Experimental Protocols for Safe Handling

The following protocols are synthesized from safety data sheets and represent best practices for handling this compound in a laboratory setting.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following provides general guidance.

3.2. Engineering Controls

-

Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[6]

-

Use in a well-ventilated area.[6] A chemical fume hood is recommended for all procedures.

-

Use explosion-proof electrical, ventilating, and lighting equipment.[6][7]

3.3. Handling and Storage Procedures

-

Handling:

-

Storage:

3.4. Spill and Disposal Procedures

-

Spill Response:

-

Ensure adequate ventilation and remove all sources of ignition.[6]

-

Wear appropriate personal protective equipment.[6]

-

Prevent further leakage or spillage if safe to do so.[6]

-

Contain the spill using an inert absorbent material like vermiculite, sand, or earth.[6][7]

-

Collect the absorbed material and place it into a suitable container for disposal.[6]

-

Do not let the product enter drains, waterways, or soil.[6]

-

-

Disposal:

First Aid Measures

Immediate medical attention is crucial in case of exposure. The following diagram outlines the appropriate first aid responses.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical aid.[6][7]

-

Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] Skin contact may cause irritation, redness, and blistering.[6]

-

Eye Contact: Immediately flush the eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6] Eye contact can result in redness, pain, or severe eye damage.[6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[6]

Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.

-

Reactivity: The bromine atom makes the adjacent carbon atom electrophilic, making the compound susceptible to nucleophilic attack. This reactivity is key to its use in alkylation reactions.[11]

-

Incompatible Materials: Strong oxidizing agents, strong bases.

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides and hydrogen bromide.[7]

Toxicological Information

Quantitative toxicological data for this compound is limited in publicly available literature.

| Toxicity Measure | Value | Species | Source(s) |

| LD₅₀, oral | 930 mg/kg | Rat | [5] |

Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.[6] Symptoms of Exposure:

-

Skin: Inflammation, itching, scaling, reddening, or blistering.[6]

-

Eyes: Redness, watering, and itching.[6]

-

Inhalation: Irritation of the lungs and respiratory system.[6] Overexposure may lead to serious illness.[6]

This technical guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use and perform a thorough risk assessment for your specific experimental conditions.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 36865-41-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound for synthesis 36865-41-5 [sigmaaldrich.com]

- 5. This compound for synthesis 36865-41-5 [sigmaaldrich.com]

- 6. aksci.com [aksci.com]

- 7. This compound Manufacturers, SDS [mubychem.com]

- 8. This compound | C4H9BrO | CID 524551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. This compound | 36865-41-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 11. nbinno.com [nbinno.com]

Spectroscopic Data of 1-Bromo-3-methoxypropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-3-methoxypropane, a key building block in organic synthesis. The document presents detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 3.48 | Triplet | 6.4 | 2H | -CH₂-Br |

| 3.42 | Triplet | 6.1 | 2H | -CH₂-O- |

| 3.29 | Singlet | - | 3H | -O-CH₃ |

| 2.07 | Quintet | 6.2 | 2H | -CH₂-CH₂-CH₂- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 70.0 | -CH₂-O- |

| 58.6 | -O-CH₃ |

| 32.8 | -CH₂-Br |

| 30.2 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2929 | Strong | C-H stretch (alkane) |

| 2875 | Medium | C-H stretch (alkane) |

| 2822 | Medium | C-H stretch (O-CH₃) |

| 1465 | Medium | C-H bend (alkane) |

| 1442 | Medium | C-H bend (alkane) |

| 1383 | Weak | C-H bend (alkane) |

| 1256 | Strong | C-O stretch (ether) |

| 1192 | Strong | C-O stretch (ether) |

| 1119 | Strong | C-O stretch (ether) |

| 993 | Medium | C-C stretch |

| 890 | Medium | CH₂ rock |

| 652 | Strong | C-Br stretch |

| 566 | Strong | C-Br stretch |

Experimental Protocols

The following are detailed methodologies for the acquisition of the cited spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a JEOL JNM-ECA500 spectrometer operating at a proton frequency of 500 MHz and a carbon frequency of 125 MHz.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16

-

Acquisition Time: 3.4 s

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

-

Temperature: 25 °C

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 256

-

Acquisition Time: 1.0 s

-

Relaxation Delay: 2.0 s

-

Spectral Width: 250 ppm

-

Temperature: 25 °C

Data Processing: The Free Induction Decay (FID) signals were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded on a JASCO FT/IR-4100 spectrometer.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Mode: Transmittance

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline corrected.

Visualization of Spectroscopic Correlations

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic spectroscopic signals.

Solubility Profile of 1-Bromo-3-methoxypropane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methoxypropane (CAS No. 36865-41-5), also known as 3-bromopropyl methyl ether, is a bifunctional organic compound utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Its chemical structure, featuring both a bromo and a methoxy (B1213986) group, imparts a moderate polarity and reactivity that are crucial for its applications in organic synthesis.[4] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, process development, and purification. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 36865-41-5 | [1][2][5][6][7][8] |

| Molecular Formula | C4H9BrO | [1][5][8] |

| Molecular Weight | 153.02 g/mol | [1][8] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 121-133 °C | [1][6][7][9] |

| Density | ~1.36 g/cm³ | [7] |

| Flash Point | 43 °C | [6][7][9] |

| Vapor Pressure | 6.6 hPa (at 20 °C) | [7] |

| Water Solubility | Sparingly soluble/Insoluble | [1][2] |

Qualitative Solubility of this compound

This compound possesses a polar C-Br bond and a polar C-O-C ether linkage, but also a nonpolar propane (B168953) backbone. This combination gives the molecule an overall moderate polarity. Therefore, it is expected to be readily soluble in a wide array of common organic solvents.

The following table provides a predicted qualitative solubility profile.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl group of the alcohols can engage in dipole-dipole interactions with the polar groups of this compound. |

| Aprotic Polar | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Acetonitrile | Miscible | These solvents have significant dipole moments and can effectively solvate the polar regions of this compound. |

| Aprotic Polar | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Miscible | Highly polar aprotic solvents that are excellent at dissolving a wide range of organic compounds. |

| Nonpolar | Hexane, Heptane | Soluble to Miscible | The alkyl chain of this compound allows for van der Waals interactions with nonpolar solvents. |

| Aromatic | Toluene, Benzene | Miscible | The polarizability of the aromatic ring can induce dipoles that interact favorably with the permanent dipoles in this compound. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a liquid in a solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrumentation (e.g., HPLC, NMR).

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of a distinct second phase of the solute ensures that the solution is saturated.

-

Place the sealed container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure equilibrium has been reached (i.e., the concentration of the solute in the solvent phase does not change over time).

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the mixture to stand undisturbed in the thermostatic bath for at least 2 hours to allow for complete phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent phase) using a pre-warmed or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets of the solute.

-

Record the mass of the collected filtrate.

-

Dilute the filtrate with a known volume of the solvent to a concentration suitable for the analytical method being used.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the chosen solvent of known concentrations.

-

Analyze the calibration standards and the diluted sample solution using a validated analytical method, such as gas chromatography.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from GC) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight percentage.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.

Conclusion

This compound is a versatile chemical intermediate that is generally soluble in a wide range of common organic solvents, a property that is critical for its use in synthetic chemistry. While quantitative experimental data is not widely published, a qualitative understanding based on its molecular structure and polarity suggests high solubility in most polar and nonpolar organic media. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This information is essential for researchers and professionals in drug development and chemical synthesis to optimize reaction conditions, improve yields, and ensure the efficient purification of target molecules.

References

- 1. 3-Bromopropyl methyl ether (CAS NO.: 36865-41-5) [honorpigment.com]

- 2. guidechem.com [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Propane, 1-bromo-3-methoxy- [webbook.nist.gov]

- 6. This compound | 36865-41-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. This compound CAS#: 36865-41-5 [m.chemicalbook.com]

- 8. This compound | C4H9BrO | CID 524551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound Manufacturers, SDS [mubychem.com]

Technical Guide to the Purity and Assay of Commercial 1-Bromo-3-methoxypropane

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the purity and assay of commercial 1-Bromo-3-methoxypropane (CAS No. 36865-41-5). The document details common analytical techniques for quality control, including typical purity specifications from commercial suppliers, detailed experimental protocols for assay determination by Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and a discussion of potential impurities.

Commercial Purity Specifications

This compound is a key building block in organic synthesis. Its purity is crucial for the successful and reproducible synthesis of downstream products, particularly in the pharmaceutical industry. Commercial suppliers typically provide this reagent with a purity of 97% or higher, as determined by Gas Chromatography. A summary of typical specifications from various suppliers is presented in Table 1.

| Supplier | Purity Specification | Assay Method |

| Sigma-Aldrich | ≥97.5% | GC[1][2] |

| Tokyo Chemical Industry (TCI) | >98.0% | GC[3][4][5] |

| ChemScene | ≥97% | Not Specified[6] |

Table 1: Summary of Commercial Purity Specifications for this compound

Analytical Methods for Assay Determination

The most common and officially recognized method for determining the assay of this compound is Gas Chromatography with Flame Ionization Detection (GC-FID). Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful and increasingly utilized alternative for accurate purity assessment without the need for a specific reference standard of the analyte.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and sensitive technique for separating and quantifying volatile organic compounds. The principle of this method is the separation of components in a mixture based on their differential partitioning between a stationary phase in a capillary column and a mobile gaseous phase. The eluted components are then detected and quantified by a flame ionization detector.

The following is a detailed protocol for the determination of this compound purity by GC-FID. This method is based on general principles for the analysis of alkyl halides and can be adapted as needed.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID)

-

Capillary column: A non-polar or medium-polarity column is suitable, for example, a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

-

Autosampler (optional)

-

Data acquisition and processing software

Reagents:

-

This compound sample

-

High-purity solvent for sample dilution (e.g., dichloromethane (B109758) or ethyl acetate)

-

Carrier gas: Helium or Nitrogen, high purity

-

FID gases: Hydrogen and Air, high purity

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen solvent.

-

Prepare a blank solution containing only the solvent.

-

-

GC Instrument Conditions:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on sample concentration and detector response)

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold: 5 minutes at 200 °C

-

-

Detector Temperature: 280 °C

-

FID Gas Flows: Optimize for the specific instrument (e.g., Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup gas (He or N₂): 25 mL/min)

-

-

Analysis:

-

Inject the blank solution to ensure no interfering peaks are present.

-

Inject the prepared sample solution in triplicate.

-

-

Data Analysis:

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the percentage purity of this compound using the area percent method:

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

-

Workflow for GC-FID Purity Assay

Caption: Workflow for the purity assay of this compound by GC-FID.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity.[7][8][9][10]

The following protocol outlines the steps for determining the purity of this compound using ¹H qNMR.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Analytical balance (readable to 0.01 mg)

Reagents:

-

This compound sample

-

Internal Standard (IS): A certified reference material with known purity, containing protons that resonate in a region of the ¹H NMR spectrum that does not overlap with the analyte signals. Maleic anhydride (B1165640) or dimethyl sulfone are suitable choices.

-

Deuterated solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring high isotopic purity.

Procedure:

-

Sample Preparation:

-

Accurately weigh about 10-20 mg of the this compound sample directly into a clean, dry NMR tube.

-

Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.

-

Record the exact weights of both the sample and the internal standard.

-

Add approximately 0.6 mL of the deuterated solvent to the NMR tube.

-

Cap the tube and gently vortex to ensure complete dissolution.

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum under quantitative conditions:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified (a delay of 30-60 seconds is generally sufficient to ensure full relaxation).

-

Number of Scans (ns): 8 to 16 scans are typically adequate for good signal-to-noise ratio.

-

Spectral Width: A standard spectral width covering the entire proton chemical shift range (e.g., -2 to 12 ppm).

-

Acquisition Time (aq): At least 3 seconds.

-

-

-

Data Processing:

-

Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate a well-resolved, non-overlapping signal for both the this compound and the internal standard.

-

For this compound, the triplet at ~3.5 ppm (corresponding to the -CH₂-Br protons) or the singlet at ~3.3 ppm (corresponding to the -OCH₃ protons) can be used.

-

For the internal standard, integrate a known signal (e.g., the singlet for the two olefinic protons of maleic anhydride at ~7.0 ppm).

-

-

-

Purity Calculation:

-

Calculate the purity of this compound using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

Where:

-

I_analyte : Integral of the analyte signal

-

N_analyte : Number of protons giving rise to the analyte signal

-

I_IS : Integral of the internal standard signal

-

N_IS : Number of protons giving rise to the internal standard signal

-

MW_analyte : Molecular weight of this compound (153.02 g/mol )

-

W_analyte : Weight of the this compound sample

-

MW_IS : Molecular weight of the internal standard

-

W_IS : Weight of the internal standard

-

P_IS : Purity of the internal standard (as a percentage)

-

-

Workflow for qNMR Purity Assay

References

- 1. pubsapp.acs.org [pubsapp.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. This compound | 36865-41-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. chemscene.com [chemscene.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. emerypharma.com [emerypharma.com]

- 9. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]

- 10. researchgate.net [researchgate.net]

Reactivity Profile of 1-Bromo-3-methoxypropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-methoxypropane (CAS No: 36865-41-5), also known as 3-bromopropyl methyl ether, is a key bifunctional reagent extensively utilized in organic synthesis. Its reactivity is primarily dictated by the presence of a terminal bromine atom, which renders the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This, combined with the influence of the methoxy (B1213986) group on its solubility and potential for further modification, makes it a versatile building block, particularly in the pharmaceutical industry for the synthesis of complex molecules. This guide provides an in-depth analysis of the reactivity profile of this compound, detailing its physicochemical properties, common reaction pathways, and specific experimental protocols.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is fundamental to its application in synthesis.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉BrO | [1] |

| Molecular Weight | 153.02 g/mol | [1] |

| Boiling Point | 121 °C at 1013 hPa | [2] |

| Density | 1.36 g/cm³ | [2] |

| Flash Point | 43 °C | [2] |

| Vapor Pressure | 6.6 hPa at 20 °C | [2] |

| Refractive Index | 1.439 | [3] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | N/A |

Spectroscopic Data

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR (Predicted) | Signals expected around 3.5 ppm (t, 2H, -CH₂Br), 3.3 ppm (s, 3H, -OCH₃), 3.3 ppm (t, 2H, -CH₂O-), and 2.0 ppm (quintet, 2H, -CH₂-). | [3] |

| ¹³C NMR (Predicted) | Signals expected around 70 ppm (-CH₂O-), 58 ppm (-OCH₃), 33 ppm (-CH₂Br), and 30 ppm (-CH₂-). | [3] |

| Infrared (IR) | Characteristic peaks for C-O stretching (ether linkage) around 1150-1060 cm⁻¹, C-H stretching at 2800-3000 cm⁻¹, and C-H bending at 1470-1365 cm⁻¹. | |

| Mass Spectrometry (MS) | Molecular ion peak (M+) and characteristic fragmentation pattern. | [4] |

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for this compound is the Sₙ2 (bimolecular nucleophilic substitution) reaction. The electronegative bromine atom creates a dipole, making the adjacent carbon atom electrophilic and a prime target for nucleophiles. The primary nature of the alkyl halide favors the Sₙ2 pathway, leading to inversion of stereochemistry if a chiral center were present.

Williamson Ether Synthesis

A classic application of this compound is in the Williamson ether synthesis to form unsymmetrical ethers. An alkoxide or phenoxide acts as the nucleophile, displacing the bromide.

-

Deprotonation: In a round-bottom flask under an inert atmosphere, dissolve phenol (B47542) (1.0 eq.) in a suitable aprotic solvent such as DMF or THF. Add a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to an hour, or until hydrogen evolution ceases, indicating the formation of sodium phenoxide.

-

Alkylation: Add this compound (1.05 eq.) dropwise to the solution of sodium phenoxide.

-

Reaction: Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

| Reactants | Reagents/Solvents | Conditions | Product | Yield | Reference(s) |

| Phenol, this compound | NaH, DMF | 60-80 °C | 3-Methoxypropyl phenyl ether | High | General Protocol[4][5] |

N-Alkylation of Amines

This compound readily alkylates primary and secondary amines to furnish the corresponding N-(3-methoxypropyl)amines, which are valuable intermediates in medicinal chemistry.

-

Reaction Setup: In a round-bottom flask, combine aniline (B41778) (1.0 eq.), this compound (1.1 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) in a polar aprotic solvent like acetonitrile (B52724) or DMF.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture and filter off the inorganic salts.

-

Extraction: Concentrate the filtrate and dissolve the residue in an organic solvent. Wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or distillation.

| Reactants | Reagents/Solvents | Conditions | Product | Yield | Reference(s) |

| Aniline, this compound | K₂CO₃, Acetonitrile | Reflux | N-(3-methoxypropyl)aniline | Good to High | General Protocol |

S-Alkylation of Thiols

Thiols and thiophenols are excellent nucleophiles that react efficiently with this compound to form thioethers.

-

Deprotonation: Dissolve thiophenol (1.0 eq.) in a solvent like ethanol (B145695) or DMF. Add a base such as sodium hydroxide (B78521) or potassium carbonate to generate the thiophenoxide anion.

-

Alkylation: Add this compound (1.05 eq.) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Follow standard aqueous work-up, extraction, and purification procedures as described in the previous sections.

| Reactants | Reagents/Solvents | Conditions | Product | Yield | Reference(s) |

| Thiophenol, this compound | NaOH, Ethanol | Room Temperature | S-(3-methoxypropyl)thiobenzene | High | General Protocol |

Grignard Reagent Formation and Subsequent Reactions

This compound can be converted into its corresponding Grignard reagent, 3-methoxypropylmagnesium bromide. This organometallic reagent acts as a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds.

-

Grignard Reagent Formation:

-

Activate magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere. A crystal of iodine can be used as an activator.

-

Add anhydrous diethyl ether or THF to cover the magnesium.

-

Prepare a solution of this compound (1.0 eq.) in the same anhydrous solvent in the dropping funnel.

-

Add a small portion of the bromide solution to initiate the reaction. Once initiated (indicated by bubbling and heat generation), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

-

Reaction with Benzaldehyde:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Add a solution of benzaldehyde (1.0 eq.) in anhydrous ether dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude alcohol by column chromatography.

-

| Reactants | Reagents/Solvents | Conditions | Product | Yield | Reference(s) |

| This compound, Mg, Benzaldehyde | Anhydrous Diethyl Ether | 0 °C to Room Temp. | 1-Phenyl-4-methoxy-1-butanol | 70-85% (Typical) | General Protocol[6] |

Application in Pharmaceutical Synthesis: The Case of Brinzolamide

A notable application of this compound is in the synthesis of Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma. In this synthesis, it serves as an alkylating agent to introduce the 3-methoxypropyl side chain.

-

Reaction Setup: Dissolve the starting material (Compound II, 0.42 mol) in dimethyl sulfoxide (B87167) (2 L) in a three-necked round-bottomed flask. Add potassium carbonate (0.83 mol), benzyltriethylammonium chloride (0.04 mol), and potassium iodide (0.03 mol).

-

Alkylation: Heat the mixture to 70-80 °C and slowly add this compound (0.6 mol) dropwise, maintaining the temperature.

-

Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Add water and toluene (B28343) for extraction.

-

Isolation and Purification: Separate the toluene layer, wash, dry, and concentrate it. Recrystallize the product from n-heptane to obtain the desired intermediate (Compound III).

| Reactants | Reagents/Solvents | Conditions | Product | Yield | Purity (HPLC) | Reference(s) |

| Compound II, this compound | K₂CO₃, Benzyltriethylammonium chloride, KI, DMSO | 70-80 °C | Compound III | 86% | 98.8% | N/A |

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed and may cause skin and eye irritation. It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This compound exhibits a well-defined reactivity profile dominated by Sₙ2 reactions, making it a reliable and versatile reagent for introducing the 3-methoxypropyl group into a wide range of molecules. Its utility is further enhanced by its ability to form a Grignard reagent, opening up pathways for carbon-carbon bond formation. The successful application of this reagent in complex syntheses, such as that of Brinzolamide, underscores its importance in modern organic and medicinal chemistry. A thorough understanding of its properties, reactivity, and handling procedures is essential for its safe and effective use in research and development.

References

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of 1,2-bis(3-methoxypropoxy)ethane using 1-Bromo-3-methoxypropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone reaction in organic chemistry used for the preparation of both symmetrical and unsymmetrical ethers.[1][2] Developed by Alexander Williamson in 1850, this versatile and robust method proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The reaction typically involves the deprotonation of an alcohol by a strong base to form a nucleophilic alkoxide, which then displaces a halide or other suitable leaving group from an organohalide to form the ether linkage.[3]

This application note provides a detailed protocol for the synthesis of 1,2-bis(3-methoxypropoxy)ethane, a diether, using 1-Bromo-3-methoxypropane as the alkylating agent and ethylene (B1197577) glycol as the nucleophile precursor. Ethers of this type are valuable as solvents, intermediates in the synthesis of more complex molecules, and as components in materials science. The use of a strong base, sodium hydride (NaH), ensures the complete and irreversible deprotonation of the diol, driving the reaction to completion.[4][5]

Reaction Mechanism and Principles

The synthesis proceeds in two main stages, as depicted in the diagram below. The reaction follows an SN2 pathway, which requires the use of a primary or methyl halide for optimal results to avoid competing elimination reactions.[3][6] this compound is a primary alkyl halide, making it an ideal substrate for this synthesis.

-

Deprotonation: Ethylene glycol, a diol, is treated with two equivalents of a strong base, sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF). The hydride ion (H⁻) removes the acidic protons from both hydroxyl groups to generate a dianion, the highly nucleophilic ethane-1,2-diolate. This step is irreversible as the hydrogen gas (H₂) byproduct bubbles out of the solution.[4][5]

-

Nucleophilic Attack: The resulting di-alkoxide attacks two molecules of this compound in a concerted SN2 mechanism. The nucleophilic oxygen attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion and forming the new carbon-oxygen ether bond.

Experimental Protocol

This protocol details the synthesis of 1,2-bis(3-methoxypropoxy)ethane.

3.1 Materials and Equipment

-

Reagents:

-

Ethylene glycol (HOCH₂CH₂OH)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

3.2 Safety Precautions

-

Sodium hydride is a water-reactive, flammable solid that can ignite spontaneously in air, especially when moist.[9][10] It reacts violently with water to produce flammable hydrogen gas.[11] Handle NaH under an inert atmosphere (N₂ or Ar) and away from moisture.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and gloves.[10][11]

-

This compound is a flammable liquid and is toxic if inhaled.

-

Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

-

The reaction should be performed in a well-ventilated fume hood.

3.3 Reaction Workflow

The overall experimental workflow is outlined in the diagram below.

3.4 Step-by-Step Procedure

-

Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Base Preparation: Sodium hydride (60% dispersion, 2.2 g, 55 mmol, 2.2 equiv.) is added to the flask. The mineral oil is removed by washing the NaH with anhydrous hexane (2 x 15 mL) under an inert atmosphere, with the hexane being carefully removed via cannula after each wash.

-

Alkoxide Formation: Anhydrous THF (80 mL) is added to the washed NaH. The suspension is cooled to 0°C in an ice bath. A solution of ethylene glycol (1.55 g, 1.4 mL, 25 mmol, 1.0 equiv.) in anhydrous THF (20 mL) is added dropwise via the dropping funnel over 20 minutes.

-

The mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas has ceased.

-

Addition of Alkyl Halide: A solution of this compound (8.42 g, 6.2 mL, 55 mmol, 2.2 equiv.) in anhydrous THF (20 mL) is added dropwise to the reaction mixture at room temperature.

-

Reaction: The reaction mixture is heated to reflux (approximately 70°C) and maintained for 4-6 hours.[3][6] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the flask is cooled to 0°C in an ice bath. The reaction is cautiously quenched by the slow, dropwise addition of 20 mL of water to destroy any unreacted NaH.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution (50 mL) followed by brine (50 mL).

-

Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by vacuum distillation to yield 1,2-bis(3-methoxypropoxy)ethane as a colorless oil.

Data Presentation

Table 1: Reagent and Reaction Parameters

| Parameter | Value | Notes |

| Ethylene Glycol | ||

| Mass / Volume | 1.55 g / 1.4 mL | |

| Molar Mass | 62.07 g/mol | |

| Moles | 25 mmol | Limiting Reagent |

| Molar Equivalents | 1.0 | |

| Sodium Hydride (60%) | ||

| Mass | 2.2 g | |

| Molar Mass (NaH) | 24.00 g/mol | |

| Moles (NaH) | 55 mmol | |

| Molar Equivalents | 2.2 | |

| This compound | ||

| Mass / Volume | 8.42 g / 6.2 mL | |

| Molar Mass | 153.02 g/mol | [7] |

| Moles | 55 mmol | |

| Molar Equivalents | 2.2 | |

| Solvent | Anhydrous THF | 120 mL total |

| Reaction Temperature | 70°C (Reflux) | [3][6] |

| Reaction Time | 4 - 6 hours | [3][6] |

| Expected Yield | 70-85% | Based on typical yields of 50-95%.[6] |

| Product Molar Mass | 206.28 g/mol |

Table 2: Product Characterization (1,2-bis(3-methoxypropoxy)ethane)

| Property | Expected Value | Notes |

| Appearance | Colorless Oil | |

| Boiling Point | ~240-250 °C (at 760 mmHg) | Estimated based on structurally similar diethers. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | |

| 3.61 (t, 4H, J=6.0 Hz, -O-CH₂-CH₂-O-) | Triplet for the central ethylene bridge protons. | |

| 3.52 (t, 4H, J=6.4 Hz, -O-CH₂-CH₂-CH₂-O-) | Triplet for the methylene (B1212753) groups adjacent to ether oxygens. | |

| 3.34 (s, 6H, -OCH₃) | Singlet for the terminal methyl groups. | |

| 1.90 (p, 4H, J=6.2 Hz, -O-CH₂-CH₂-CH₂-O-) | Quintet (pentet) for the central methylene groups of the propyl chain. | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | |

| 70.8 (-O-CH₂-CH₂-O-) | ||

| 69.5 (-O-CH₂-CH₂-CH₂-O-) | ||

| 68.9 (-O-CH₂-CH₂-CH₂-O-) | ||

| 58.7 (-OCH₃) | ||

| 29.5 (-O-CH₂-CH₂-CH₂-O-) |

References

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. byjus.com [byjus.com]

- 7. This compound | C4H9BrO | CID 524551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 36865-41-5 [chemicalbook.com]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. nj.gov [nj.gov]

- 11. alkalimetals.com [alkalimetals.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

Application Notes and Protocols for the Alkylation of Phenols with 1-Bromo-3-methoxypropane